![molecular formula C8H13NO2 B044693 1-Azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 119103-00-3](/img/structure/B44693.png)
1-Azabicyclo[3.2.1]octane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.2.1]octane-5-carboxylic acid, also known as homoquinolinic acid, is a heterocyclic compound that contains a bicyclic structure with a quinoline ring system. It is a derivative of quinolinic acid, which is an important intermediate in the biosynthesis of NAD+ and NADP+. Homoquinolinic acid has been found to possess various biological activities, including anticonvulsant, anti-inflammatory, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. It also modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Effets Biochimiques Et Physiologiques
Homoquinolinic acid has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anticonvulsant activity by modulating the activity of various ion channels in the brain. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
Homoquinolinic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a wide range of biological activities, which makes it a versatile tool for studying various physiological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, its toxicity profile is not well characterized, which makes it difficult to use in vivo.
Orientations Futures
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid. One area of interest is its potential as a therapeutic agent for various inflammatory diseases. Another area of interest is its potential as an antifungal agent for the treatment of fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and toxicity profile. Finally, there is a need for the development of more efficient synthesis methods for 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Méthodes De Synthèse
Homoquinolinic acid can be synthesized using a variety of methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of quinolinic acid with an amine in the presence of a dehydrating agent. The resulting product is 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Applications De Recherche Scientifique
Homoquinolinic acid has been extensively studied for its biological activities. It has been found to possess anticonvulsant activity in animal models of epilepsy. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
Propriétés
Numéro CAS |
119103-00-3 |
|---|---|
Nom du produit |
1-Azabicyclo[3.2.1]octane-5-carboxylic acid |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-2-1-4-9(6-8)5-3-8/h1-6H2,(H,10,11) |
Clé InChI |
SJUKNMWUZYVGSH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
SMILES canonique |
C1CC2(CCN(C1)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



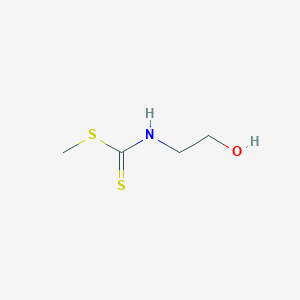
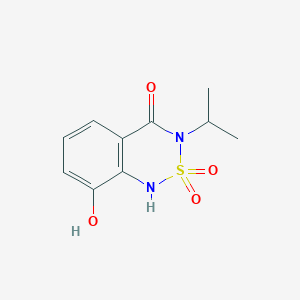


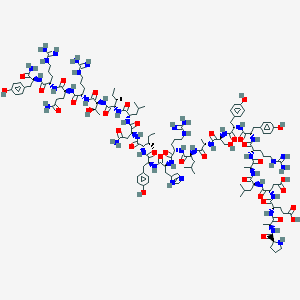

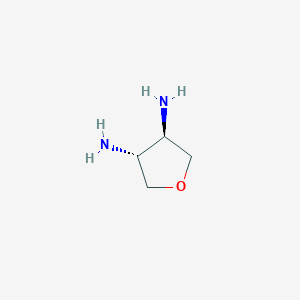
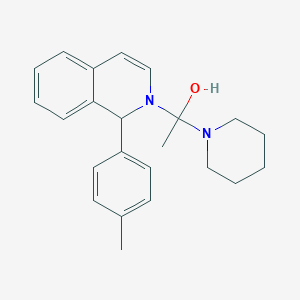

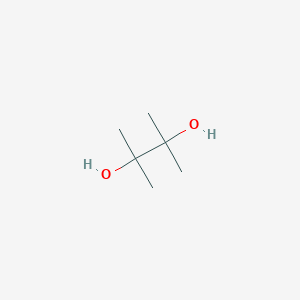
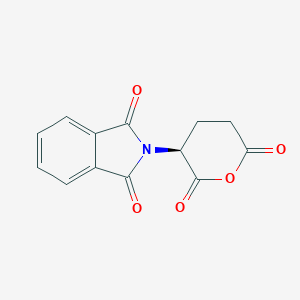
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
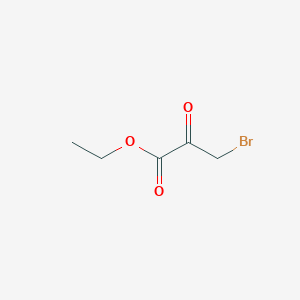
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)